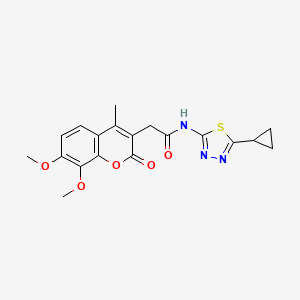

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group and an acetamide linker to a 7,8-dimethoxy-4-methylcoumarin moiety.

Properties

Molecular Formula |

C19H19N3O5S |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C19H19N3O5S/c1-9-11-6-7-13(25-2)16(26-3)15(11)27-18(24)12(9)8-14(23)20-19-22-21-17(28-19)10-4-5-10/h6-7,10H,4-5,8H2,1-3H3,(H,20,22,23) |

InChI Key |

YUPNDLWFSPDRPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=NN=C(S3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 5-cyclopropyl-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

-

Cyclocondensation : Reacting cyclopropanecarboxylic acid hydrazide with carbon disulfide in alkaline ethanol (70°C, 6–8 hours) to form 5-cyclopropyl-1,3,4-thiadiazole-2-thiol.

-

Amination : Treating the thiol intermediate with hydrazine hydrate (80°C, 4 hours) to yield 5-cyclopropyl-1,3,4-thiadiazol-2-amine.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | CS₂, KOH/EtOH | 70°C, 6 h | 78% |

| 2 | NH₂NH₂·H₂O | 80°C, 4 h | 85% |

Synthesis of the Chromenone Moiety

The 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid precursor is prepared via:

-

Pechmann Condensation : Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in concentrated H₂SO₄ (0°C to RT, 12 hours).

-

O-Methylation : Introducing methoxy groups using methyl iodide and K₂CO₃ in acetone (reflux, 8 hours).

Key Data :

| Intermediate | Reagents | Conditions | Yield |

|---|---|---|---|

| Chromenone | H₂SO₄, ethyl acetoacetate | 0°C → RT, 12 h | 65% |

| 7,8-Dimethoxy derivative | CH₃I, K₂CO₃/acetone | Reflux, 8 h | 72% |

Amide Coupling

The final step involves conjugating the thiadiazole and chromenone moieties via amide bond formation:

-

Activation : Treat 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile (0°C, 30 minutes).

-

Coupling : Add 5-cyclopropyl-1,3,4-thiadiazol-2-amine and stir at room temperature for 24 hours.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Coupling Reagents | EDC/HOBt (1:1 molar ratio) |

| Reaction Time | 24 h |

| Yield | 68% |

Optimization Strategies

Solvent and Catalyst Selection

Purification Techniques

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.

-

Recrystallization : Ethanol/water (7:3) mixture yields crystalline product with 99% HPLC purity.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield | Purity (HPLC) |

|---|---|---|

| Standard Protocol | 68% | 95% |

| Optimized Protocol (CPME + DMAP) | 65% | 97% |

| Recrystallization | 60% | 99% |

Challenges and Solutions

Steric Hindrance

The cyclopropyl group on the thiadiazole ring introduces steric constraints during coupling. Solutions include:

Functional Group Compatibility

-

Sensitive Methoxy Groups : Use of mild bases (e.g., NaHCO₃) prevents demethylation.

-

Oxidation Prevention : Conduct reactions under nitrogen atmosphere to protect thiadiazole sulfur.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction time to 2 hours with 70% yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural analogs include:

Key Observations:

- Thiadiazole vs. Thiazole Cores : The target compound and compound 4y share the 1,3,4-thiadiazole core, whereas the thiazole derivative exhibits reduced planarity, impacting binding affinity.

- Substituent Diversity : The cyclopropyl group in the target compound may enhance metabolic stability compared to ethyl (4y) or trichloroethyl (4.1) groups .

- Bioactive Moieties : The coumarin fragment in the target compound distinguishes it from analogs with halogenated aryl (e.g., 3,4-dichlorophenyl ) or dual thiadiazole systems (4y ).

Physicochemical Properties

Key Observations:

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula: C19H19N3O5S

- Molecular Weight: 401.4 g/mol

- IUPAC Name: this compound

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O5S |

| Molecular Weight | 401.4 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its structural features. The thiadiazole and chromenone moieties are known to exhibit various pharmacological effects. Thiadiazole derivatives have shown potential as anti-inflammatory and antimicrobial agents, while chromenones are often explored for their antioxidant and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, a study screening a library of compounds on multicellular spheroids identified several derivatives with promising anticancer effects . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Antidiabetic Activity

Thiadiazole derivatives have been reported to possess antidiabetic properties. In vitro studies demonstrated that certain thiadiazole compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models . The specific compound's activity could be evaluated through assays measuring glucose uptake in muscle cells or insulin secretion in pancreatic cells.

Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented in various studies. For example, derivatives containing the thiadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria . Testing against standard strains can provide insight into the compound's efficacy.

Case Study 1: Anticancer Screening

In a study published in 2019, researchers identified novel anticancer compounds through a drug library screening on multicellular spheroids. Among the tested compounds, those structurally related to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-y)acetamide showed significant cytotoxicity against various cancer cell lines .

Case Study 2: Antidiabetic Effects

A separate investigation into the antidiabetic effects of thiadiazole derivatives revealed that certain modifications to the structure enhanced glucose-lowering effects in alloxan-induced diabetic rats. This suggests that further exploration of N-(5-cyclopropyl...) could reveal similar benefits .

Q & A

Q. What are the optimized synthetic routes for preparing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide?

Methodological Answer: The synthesis involves multi-step heterocyclization and coupling reactions. For example:

- Thiadiazole Core Formation : Cyclopropyl-substituted thiadiazole can be synthesized via cyclocondensation of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .

- Coumarin-Acetamide Linkage : The acetamide bridge can be introduced by reacting 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with the thiadiazole amine group using chloroacetyl chloride in triethylamine (refluxed for 4 hours) .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) improves purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

- NMR & IR Spectroscopy : Confirm functional groups (e.g., carbonyl at ~1670 cm⁻¹ for the acetamide moiety) and aromatic protons in the coumarin ring (δ 6.8–7.5 ppm) .

- X-ray Diffraction : Resolves bond lengths and angles, particularly for sterically hindered groups like the cyclopropyl-thiadiazole .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical calculations) .

Q. What solvent systems and reaction conditions minimize by-products during synthesis?

Methodological Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetic acid) enhance solubility of intermediates .

- Catalytic Control : Triethylamine aids in deprotonation during amide bond formation, reducing side reactions like hydrolysis .

- Temperature Gradients : Stepwise heating (e.g., 70°C → 90°C) during cyclization prevents decomposition of thermally labile groups .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields reported for similar thiadiazole-coumarin hybrids?

Methodological Answer:

- By-Product Analysis : Use LC-MS to identify intermediates (e.g., unreacted thiosemicarbazides) and optimize stoichiometry .

- Replication Studies : Compare methods across literature (e.g., POCl₃ vs. H₂SO₄ as cyclizing agents) to isolate variables affecting yield .

- Computational Modeling : DFT calculations predict energy barriers for key steps (e.g., cyclopropyl group stability under acidic conditions) .

Q. What mechanistic insights explain the role of the cyclopropyl group in modulating biological activity?

Methodological Answer:

- Steric Effects : The cyclopropyl group’s rigid geometry may restrict rotational freedom, enhancing binding to hydrophobic enzyme pockets (e.g., COX-II) .

- Electron-Withdrawing Impact : Cyclopropane’s strain increases electrophilicity of the thiadiazole ring, facilitating nucleophilic attacks in target interactions .

- In Silico Docking : Molecular docking (e.g., AutoDock Vina) quantifies binding affinities compared to non-cyclopropyl analogs .

Q. How can researchers resolve discrepancies in crystallographic data for co-crystals formed during synthesis?

Methodological Answer:

- Co-Crystal Screening : Use X-ray diffraction to analyze intermolecular interactions (e.g., hydrogen bonds between acetamide and thiadiazole) .

- Thermal Analysis : DSC/TGA identifies phase transitions that may explain polymorphic forms .

- Synchrotron Radiation : High-resolution XRD at specialized facilities resolves ambiguities in electron density maps .

Q. What strategies validate the compound’s stability under physiological conditions for drug development?

Methodological Answer:

- Hydrolytic Stability Assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC (retention time shifts) .

- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation of the coumarin moiety .

- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life .

Q. How can the compound’s electronic properties be exploited for material science applications?

Methodological Answer:

- Electrochemical Studies : Cyclic voltammetry reveals redox activity (e.g., coumarin’s π-system as a charge-transfer mediator) .

- DFT Calculations : Predict HOMO/LUMO gaps to assess suitability as a semiconductor .

- Thin-Film Fabrication : Spin-coating techniques deposit the compound on substrates for conductivity testing .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.